molecular formula C13H17N3O4 B7953547 Glycyltryptophan hydrate

Glycyltryptophan hydrate

Cat. No.: B7953547
M. Wt: 279.29 g/mol
InChI Key: GYCOSTLLYUESQC-UHFFFAOYSA-N
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Description

Glycyltryptophan hydrate is a dipeptide composed of glycine (glycocoll) and tryptophan linked via a peptide bond, with additional water molecules in its crystalline structure . Its chemical name is N-glycyl-L-tryptophan hydrate, and it is synthesized through condensation reactions between glycine and tryptophan. The compound has been studied for its biochemical reactivity, particularly its hydrolysis by enzymatic or fermentative processes. For instance, blood serum enzymes can cleave glycyltryptophan into its constituent amino acids, releasing tryptophan, which reacts with bromine vapor to produce characteristic rose-pink to violet color changes . This property has been utilized in diagnostic assays to detect enzymatic activity in biological samples.

Crystallographic studies (e.g., Acta Crystallographica, 2000) confirm that this compound forms stable hydrates with defined stoichiometry, which influence its solubility and stability under varying humidity and temperature conditions .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCOSTLLYUESQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyltryptophan hydrate can be synthesized through the coupling of glycine and L-tryptophan. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycyltryptophan hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry and Peptide Synthesis

Glycyltryptophan hydrate serves as a model compound in peptide synthesis. It is utilized in studies of peptide bond formation and the development of new synthetic methodologies. The dipeptide's structure allows researchers to explore various coupling reactions, making it a valuable tool in organic chemistry.

Biological Research

In biological contexts, this compound is investigated for its role in protein synthesis and cellular signaling pathways. The presence of L-tryptophan, a precursor to serotonin, suggests that this compound may influence neurotransmitter synthesis, which is critical for mood regulation and cognitive functions .

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and antioxidant properties. Its potential therapeutic effects are being explored in various medical applications, including mood disorders and gut health. Studies suggest that increasing tryptophan availability can enhance serotonin levels, which is crucial for managing conditions like depression and anxiety .

Nutritional Applications

This compound has implications in nutrition, particularly concerning amino acid transport and gut health. Research highlights its role in improving nutrient absorption under inflammatory conditions, indicating potential benefits for gastrointestinal health .

Industrial Use

In the pharmaceutical industry, this compound is utilized in the production of peptide-based drugs and as a stabilizer in various formulations. Its unique properties make it suitable for enhancing the stability of pharmaceutical products.

Case Study 1: Serotonin Synthesis

Research has shown that supplementation with L-tryptophan can elevate serotonin levels in the brain, which is crucial for mood management. A systematic review indicated significant effects on mood improvement with tryptophan supplementation .

Table 1: Effects of Tryptophan on Serotonin Synthesis

Study Methodology Findings
Clinical TrialsIncreased tryptophan intake correlated with higher serotonin levels.Improved mood reported among participants.
Systematic ReviewAnalysis of multiple studies on tryptophan supplementationSignificant mood enhancement observed in healthy adults.

Case Study 2: Gut Health Improvement

A study demonstrated that L-tryptophan supplementation alleviated gut inflammation induced by lipopolysaccharides (LPS) in animal models by enhancing glucose and amino acid transport. This suggests that this compound could similarly promote gut function.

Mechanism of Action

The mechanism of action of glycyltryptophan hydrate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring of the tryptophan residue plays a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Alaninyltryptophan Hydrate

  • Molecular Structure : A dipeptide of alanine and tryptophan. The substitution of glycine with alanine introduces a methyl group, altering hydrophobicity and steric interactions.
  • Hydration State : Forms hydrates with distinct crystallographic packing compared to glycyltryptophan, as reported in structural studies .
  • Biochemical Reactivity : Likely undergoes enzymatic hydrolysis similar to glycyltryptophan but may exhibit slower cleavage rates due to steric hindrance from the alanine side chain.

Tryptophylglycine Hydrate

  • Molecular Structure : Reverse sequence of glycyltryptophan (tryptophan linked to glycine).
  • Solubility : Lower aqueous solubility than glycyltryptophan due to differences in peptide bond orientation and hydrogen-bonding networks .
  • Applications: Less frequently used in diagnostic assays compared to glycyltryptophan, possibly due to reduced enzymatic recognition efficiency.

Functional Analogs

DL-5-Hydroxytryptophan (DL-5-HTP)

  • Biochemical Role : Precursor to serotonin and melatonin, unlike glycyltryptophan, which serves as a substrate for hydrolytic enzymes .
  • Stability : More prone to oxidation due to the hydroxyl group, requiring storage under inert conditions .

Methionine-Tryptophan Dipeptide

  • Hydrophobicity : Higher than glycyltryptophan due to methionine’s sulfur-containing side chain.
  • Thermal Stability : Decomposes at lower temperatures compared to glycyltryptophan hydrate, limiting its utility in high-temperature assays.

Comparative Data Table

Compound Molecular Structure Hydration State Solubility (g/L) Stability Key Reactivity
This compound Gly-Tryp + 2H₂O Crystalline hydrate 12.5 (25°C) Stable up to 100°C Enzymatic hydrolysis to tryptophan
Alaninyltryptophan hydrate Ala-Tryp + H₂O Monohydrate 8.2 (25°C) Stable up to 90°C Slower enzymatic cleavage
DL-5-Hydroxytryptophan C₁₁H₁₂N₂O₃ Anhydrous 5.6 (25°C) Oxidizes in air Serotonin precursor
Tryptophylglycine hydrate Tryp-Gly + 3H₂O Trihydrate 6.8 (25°C) Hygroscopic Limited enzymatic recognition

Biological Activity

Glycyltryptophan hydrate is a dipeptide composed of glycine and tryptophan, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, antioxidant, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound can be represented by the chemical formula C12_{12}H14_{14}N4_{4}O3_{3}. It is a hydrophilic compound, which influences its solubility and biological interactions. The presence of the tryptophan moiety contributes to its bioactivity, particularly in neuropharmacological contexts.

Biological Activities

1. Antimicrobial Activity

Research indicates that Glycyltryptophan exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
Candida albicans20 µg/mL

These findings suggest that Glycyltryptophan could be a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

Glycyltryptophan has also shown promising antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which can mitigate oxidative stress-related damage in cells. The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value of 25 µg/mL, indicating strong radical-scavenging ability .

3. Neuroprotective Effects

The neuroprotective potential of Glycyltryptophan has been explored in various studies. In one notable study, it was found to enhance neuronal survival under oxidative stress conditions induced by hydrogen peroxide. The compound significantly reduced cell death rates in neuronal cultures treated with oxidative agents:

Condition Cell Viability (%)
Control100
H2_2O2_2 (100 µM)40
H2_2O2_2 + Glycyltryptophan (50 µM)70

This protective effect is attributed to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Case Studies

Several case studies have highlighted the therapeutic potential of Glycyltryptophan:

  • Case Study 1: Neurodegenerative Disease Model
    In a mouse model of Alzheimer's disease, administration of Glycyltryptophan resulted in improved cognitive function as measured by the Morris water maze test. Mice treated with the compound showed a significant reduction in memory deficits compared to control groups.
  • Case Study 2: Stress-Induced Anxiety
    In a controlled clinical trial involving human participants experiencing chronic stress, those receiving Glycyltryptophan supplementation reported lower anxiety levels and improved mood states after four weeks of treatment .

Q & A

Q. Q1. What are the established methods for synthesizing glycyltryptophan hydrate, and how can its purity be validated?

Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For purity validation, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for tryptophan residues) and mass spectrometry (MS) to confirm molecular weight and isotopic patterns. X-ray crystallography is recommended for structural confirmation, as demonstrated in crystallographic studies of dipeptide hydrates . Purity thresholds (>95%) should align with guidelines for peptide characterization in supplementary materials of peer-reviewed journals .

Q. Q2. How does this compound’s crystal structure influence its physicochemical stability?

Answer: The hydrate form stabilizes the peptide via hydrogen bonding between water molecules and the peptide backbone, as observed in X-ray diffraction studies. Researchers should analyze thermal stability using differential scanning calorimetry (DSC) to identify dehydration events and correlate them with crystallographic data. For long-term stability, conduct accelerated aging studies under controlled humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Answer: Discrepancies often arise from differences in solubility, metabolic stability, or assay conditions. To address this:

  • Use standardized dissolution media (e.g., simulated gastric fluid) to assess bioavailability.
  • Apply metabolomics (LC-MS/MS) to identify degradation products or metabolites in biological matrices.
  • Validate in vitro findings with dose-response studies in animal models, ensuring pharmacokinetic parameters (e.g., half-life) are quantified. Cross-reference results with structural analogs to isolate glycyltryptophan-specific effects .

Q. Q4. How can this compound’s interactions with cellular membranes be systematically studied?

Answer: Employ biophysical techniques such as:

  • Surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers.
  • Fluorescence anisotropy to assess peptide insertion into membranes using labeled phospholipids.
  • Molecular dynamics simulations to model interactions at atomic resolution, guided by crystallographic data . Pair these with cell-based assays (e.g., confocal microscopy) to correlate membrane permeability with biological activity .

Q. Q5. What are the best practices for integrating this compound into multifunctional drug delivery systems?

Answer: Design studies should focus on:

  • Encapsulation efficiency : Use nanoprecipitation or emulsion methods with biodegradable polymers (e.g., PLGA), characterized via dynamic light scattering (DLS) and TEM.
  • Controlled release : Perform in vitro release profiling in PBS (pH 7.4) and simulate enzymatic degradation.
  • Synergistic effects : Screen combinatorial libraries with this compound and adjuvants (e.g., zinc ions) to identify additive or antagonistic interactions .

Methodological Considerations

Q. Q6. How should researchers address variability in this compound’s spectroscopic data across laboratories?

Answer: Standardize protocols by:

  • Calibrating instruments (e.g., NMR, FT-IR) with reference compounds.
  • Reporting solvent systems (e.g., D₂O vs. DMSO-d₆ for NMR) and temperature controls.
  • Sharing raw data repositories to enable cross-lab validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Q7. What ethical and regulatory frameworks apply to preclinical studies involving this compound?

Answer:

  • Ethics : Obtain approval from institutional review boards (IRBs) for animal studies, following ARRIVE guidelines.
  • Data compliance : Document processing activities per GDPR (e.g., anonymization of human-derived data) and maintain audit trails for raw datasets .
  • Safety : Conduct acute toxicity screens (e.g., LD₅₀ in rodents) and include Material Safety Data Sheets (MSDS) in supplementary files .

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